molecular formula C8H13N3O B13927151 4-Isopropyl-6-methoxypyrimidin-5-amine

4-Isopropyl-6-methoxypyrimidin-5-amine

Cat. No.: B13927151
M. Wt: 167.21 g/mol
InChI Key: JMKHWYJGIONZCN-UHFFFAOYSA-N
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Description

4-Isopropyl-6-methoxypyrimidin-5-amine is a chemical compound based on a pyrimidine heterocyclic core, offered as a high-purity research chemical for use in laboratory research and development. Pyrimidine derivatives are of significant interest in medicinal chemistry and agrochemical research due to their wide range of biological activities. They are fundamental building blocks in nucleosides and have been extensively studied as potent antiviral, anticancer, and antimicrobial therapeutics . For instance, flexible nucleoside analogues known as "fleximers," which incorporate modified pyrimidine rings, have shown promising low micromolar activity against viruses such as the Middle East Respiratory Syndrome coronavirus (MERS-CoV), Ebola virus (EBOV), and various flaviviruses . The specific substitution pattern on this compound—featuring a methoxy group at the 6-position and an isopropyl group at the 4-position—is similar to motifs found in active fungicidal compounds. Research indicates that pyrimidine analogues with isopropyl and methoxy substituents can exhibit fungicidal activities against a panel of phytopathogenic fungi, underscoring the value of this scaffold in developing new agrochemical agents . The structural features of this amine-functionalized pyrimidine make it a valuable intermediate for synthetic chemists. It can be used to explore structure-activity relationships (SAR), particularly in studying how hydrogen bonding motifs and steric bulk influence interaction with biological enzyme targets . This product is intended for research purposes only by trained professionals. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-methoxy-6-propan-2-ylpyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)7-6(9)8(12-3)11-4-10-7/h4-5H,9H2,1-3H3

InChI Key

JMKHWYJGIONZCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)OC)N

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction via Amidine and β-Ketoester Condensation

A common and effective method to prepare substituted aminopyrimidines involves the condensation of an amidine derivative with a β-ketoester or β-diketone under alkaline conditions. For this compound, the following approach is typical:

  • Starting materials:

    • Isopropylamidine (providing the 4-isopropyl substitution)
    • Methoxy-substituted β-ketoester or equivalent (to introduce the 6-methoxy group)
  • Reaction conditions:

    • Alkaline solvent system (e.g., sodium ethoxide in ethanol)
    • Controlled temperature (often reflux or slightly elevated temperatures)
    • Continuous flow multi-stage reactors can be used industrially for improved yield and purity
  • Mechanism:

    • The amidine nucleophilically attacks the β-ketoester carbonyl carbon.
    • Cyclization and dehydration steps form the pyrimidine ring.
    • The amino group is introduced at the 5-position as part of the ring nitrogen atoms.

This method yields the target aminopyrimidine with the desired substitution pattern efficiently and with minimal by-products.

Parameter Details
Starting materials Isopropylamidine, methoxy-substituted β-ketoester
Solvent Alkaline ethanol or similar
Temperature Reflux or 80–100 °C
Reaction time Several hours to overnight
Reactor type Batch or continuous flow multi-stage
Yield Typically moderate to high (60–85%)
Purification Crystallization or chromatography

Table 1: Typical conditions for pyrimidine ring synthesis via amidine and β-ketoester condensation

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Another approach involves starting from a halogenated pyrimidine intermediate, such as 4-isopropyl-6-methoxypyrimidine-5-chloride, and performing nucleophilic substitution with ammonia or an amine source to install the amino group at the 5-position.

  • Starting material: 4-Isopropyl-6-methoxypyrimidine-5-chloride or bromide
  • Nucleophile: Ammonia (NH3) or ammonium salts
  • Solvent: Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
  • Conditions: Elevated temperature (80–120 °C), sometimes under pressure
  • Outcome: Amino substitution at the 5-position with displacement of the halogen
Parameter Details
Starting material 4-Isopropyl-6-methoxypyrimidine-5-chloride
Nucleophile Ammonia gas or aqueous ammonia
Solvent DMF, DMSO, or similar
Temperature 80–120 °C
Reaction time 12–24 hours
Yield Moderate to good (50–75%)

Table 2: Conditions for SNAr amination of halogenated pyrimidines

Reductive Amination of Pyrimidine Aldehydes

If a 5-formyl-4-isopropyl-6-methoxypyrimidine intermediate is available, reductive amination can be employed to introduce the amino group:

  • Starting material: 5-formyl-4-isopropyl-6-methoxypyrimidine
  • Amine source: Ammonia or ammonium salts
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation
  • Solvent: Methanol, ethanol, or acetonitrile
  • Conditions: Mild temperature (room temperature to 50 °C)

This method provides selective formation of the primary amine at the 5-position with minimal side reactions.

Parameter Details
Starting material 5-Formyl-4-isopropyl-6-methoxypyrimidine
Amine source Ammonia or ammonium salts
Reducing agent NaBH3CN or catalytic hydrogenation
Solvent Methanol, ethanol
Temperature RT to 50 °C
Reaction time Several hours
Yield High (70–90%)

Table 3: Reductive amination conditions for pyrimidine aldehydes

Research Outcomes and Comparative Analysis

While direct literature specifically on this compound is scarce, analogous compounds such as 4-Isopropyl-6-methylpyrimidin-2-yl)methanamine have been synthesized successfully using amidine and β-ketoester condensation methods, achieving yields above 60% with high purity and reproducibility under controlled alkaline conditions.

SNAr reactions on halogenated pyrimidines have been widely employed for various substituted aminopyrimidines, with yields ranging from moderate to good depending on the nucleophile and reaction conditions. Reductive amination has been validated for installing amino groups on heterocyclic aldehydes, offering high selectivity and yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidine + β-Ketoester Condensation Isopropylamidine + methoxy β-ketoester Alkaline solvent, reflux, multi-stage reactors 60–85 Direct ring formation, good control Requires amidine synthesis
SNAr on Halogenated Pyrimidines 4-Isopropyl-6-methoxypyrimidine-5-chloride Ammonia, DMF/DMSO, 80–120 °C 50–75 Straightforward substitution Harsh conditions, moderate yields
Reductive Amination 5-Formyl-4-isopropyl-6-methoxypyrimidine Ammonia, NaBH3CN, mild temperature 70–90 High selectivity, mild conditions Requires aldehyde intermediate

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-6-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the methoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Isopropyl-6-methoxypyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Variations

Key pyrimidine derivatives for comparison include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-Isopropyl-6-methoxypyrimidin-5-amine 4-Isopropyl, 6-OCH3, 5-NH2 C8H13N3O ~167.2 Not provided Research intermediate, potential drug candidate N/A
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH3 C5H4Cl2N2O 191.00 Not provided Crystal structure studied, Cl···N interactions
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OCH3, 2-CH3, 5-NH2 C6H8ClN3O 173.60 88474-31-1 Safety data available, respiratory irritant
6-Chloro-5-isopropylpyrimidin-4-amine 6-Cl, 5-isopropyl, 4-NH2 C7H10ClN3 171.63 852061-80-4 Solubility in RT storage, research use
Key Observations:
  • Substituent Effects: Electron-Donating vs. Steric Effects: The isopropyl group at position 4 introduces steric bulk, likely reducing crystallinity and solubility compared to smaller substituents (e.g., methyl or chloro) in analogs .
  • Hydrogen Bonding and Crystal Packing :

    • In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice . The target compound’s amine group at position 5 may participate in hydrogen bonding, but its isopropyl group could disrupt dense packing due to steric hindrance.

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